molecular formula C6H6ClF3N2O B2770061 2-(Trifluoromethoxy)pyridin-4-amine dihydrochloride CAS No. 1707713-95-8

2-(Trifluoromethoxy)pyridin-4-amine dihydrochloride

Cat. No.: B2770061
CAS No.: 1707713-95-8
M. Wt: 214.57 g/mol
InChI Key: RNKYWCBPJRUVBQ-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)pyridin-4-amine dihydrochloride is a chemical compound with the molecular formula C6H6ClF3N2O and a molecular weight of 214.57 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a trifluoromethoxy group attached to the pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethoxy)pyridin-4-amine dihydrochloride typically involves the introduction of a trifluoromethoxy group to the pyridine ring. One common method involves the reaction of 4-aminopyridine with trifluoromethoxy-containing reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethoxy)pyridin-4-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

2-(Trifluoromethoxy)pyridin-4-amine dihydrochloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethoxy)pyridin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethoxy)pyridin-4-amine dihydrochloride is unique due to the presence of the trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1707713-95-8

Molecular Formula

C6H6ClF3N2O

Molecular Weight

214.57 g/mol

IUPAC Name

2-(trifluoromethoxy)pyridin-4-amine;hydrochloride

InChI

InChI=1S/C6H5F3N2O.ClH/c7-6(8,9)12-5-3-4(10)1-2-11-5;/h1-3H,(H2,10,11);1H

InChI Key

RNKYWCBPJRUVBQ-UHFFFAOYSA-N

SMILES

C1=CN=C(C=C1N)OC(F)(F)F.Cl.Cl

Canonical SMILES

C1=CN=C(C=C1N)OC(F)(F)F.Cl

solubility

not available

Origin of Product

United States

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